24-Fold Superior Anti-Lipid Peroxidation Potency Versus Flunarizine – IC50 Comparison
Rumbrin demonstrates a dramatically enhanced anti-lipid peroxidation activity compared to the clinically used calcium antagonist flunarizine. In a direct comparative assay, Rumbrin exhibited an IC50 of 0.47 μg/mL, while flunarizine required a substantially higher concentration of 11.5 μg/mL to achieve equivalent inhibition, representing a quantified 24.5-fold difference in potency [1].
| Evidence Dimension | Inhibition of lipid peroxidation |
|---|---|
| Target Compound Data | IC50 = 0.47 μg/mL |
| Comparator Or Baseline | Flunarizine (approved calcium antagonist) IC50 = 11.5 μg/mL |
| Quantified Difference | 24.5-fold lower IC50 (more potent) |
| Conditions | Lipid peroxidation assay (as cited in patent CN202210123170.3A) |
Why This Matters
This large potency differential (24.5×) against lipid peroxidation positions Rumbrin as a significantly more potent tool compound than flunarizine for oxidative stress research applications.
- [1] Zhong W, et al. 一类rumbrin类化合物在制备抗HIV药物中的用途. Chinese Patent Application CN202210123170.3A, 2023. View Source
